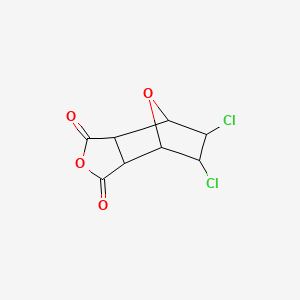
N-ethyl-1-(1H-pyrrol-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-(1H-pyrrol-2-yl)methanimine is an organic compound that belongs to the class of imines It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an ethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-1-(1H-pyrrol-2-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carbaldehyde with ethylamine under acidic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrole-2-carbaldehyde and ethylamine.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the imine bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-(1H-pyrrol-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl group or the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-pyrrol-2-yl)methanone, while reduction can produce N-ethyl-1-(1H-pyrrol-2-yl)methanamine.
Aplicaciones Científicas De Investigación
N-ethyl-1-(1H-pyrrol-2-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-ethyl-1-(1H-pyrrol-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity. Additionally, the pyrrole ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-(1H-pyrrol-2-yl)methanimine
- N-ethyl-2-(1H-pyrrol-1-yl)ethanamine
- N-methyl-2-(1H-pyrrol-1-yl)ethanamine
Uniqueness
N-ethyl-1-(1H-pyrrol-2-yl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the imine functionality allows for specific interactions that are not observed in similar compounds with different substituents.
Propiedades
Número CAS |
15191-66-9 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
N-ethyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-2-8-6-7-4-3-5-9-7/h3-6,9H,2H2,1H3 |
Clave InChI |
XIEFLMRAESTBGY-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)

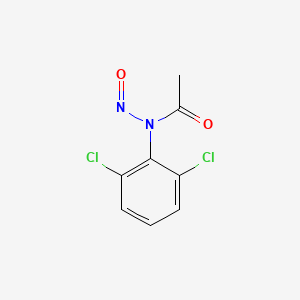
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
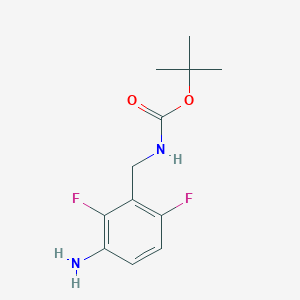
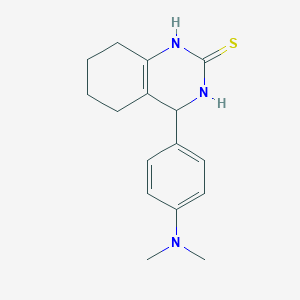
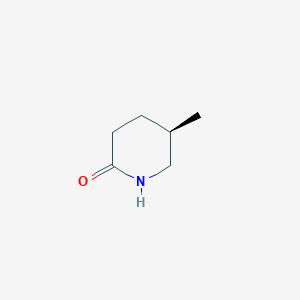
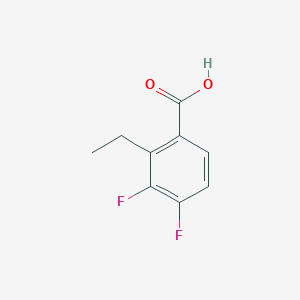
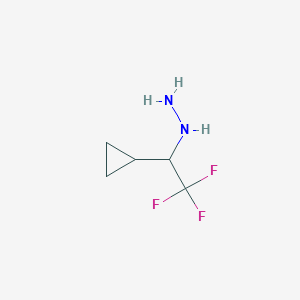
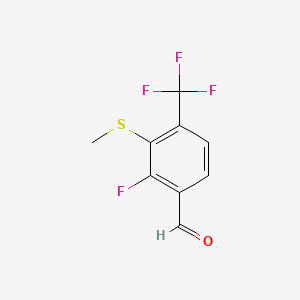
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

